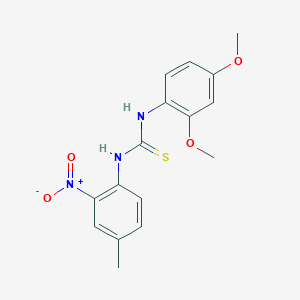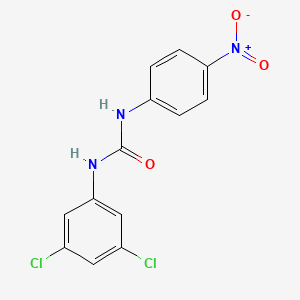
1-(2,4-Dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea
描述
N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two aromatic rings substituted with methoxy, methyl, and nitro groups, connected by a thiourea linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 4-methyl-2-nitroaniline in the presence of a thiocyanate source. Common reagents used in this synthesis include ammonium thiocyanate or potassium thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or sodium borohydride can be employed for reduction reactions.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group suggests potential involvement in redox reactions, while the thiourea moiety could form hydrogen bonds or coordinate with metal ions.
相似化合物的比较
Similar Compounds
- N-phenyl-N’-methylthiourea
- N-(2,4-dimethoxyphenyl)-N’-phenylthiourea
- N-(4-methylphenyl)-N’-phenylthiourea
Uniqueness
N-(2,4-dimethoxyphenyl)-N’-(4-methyl-2-nitrophenyl)thiourea is unique due to the specific combination of substituents on the aromatic rings. The presence of both methoxy and nitro groups can influence its chemical reactivity and biological activity, making it distinct from other thiourea derivatives.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-4-6-12(14(8-10)19(20)21)17-16(24)18-13-7-5-11(22-2)9-15(13)23-3/h4-9H,1-3H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADQGJCOVSIPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4127235.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B4127238.png)
![5-fluoro-N,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B4127250.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide](/img/structure/B4127256.png)

![cyclohexyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B4127268.png)
![2-(4-BENZYLPIPERAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4127269.png)
![N-[(2-methoxyphenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4127281.png)
![N-butyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4127291.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4127319.png)
![2-[4-(butan-2-yl)phenoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B4127320.png)
![4-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4127321.png)
![10-[bis(4-methylphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4127328.png)
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea](/img/structure/B4127329.png)
